胶原酶显色底物

描述

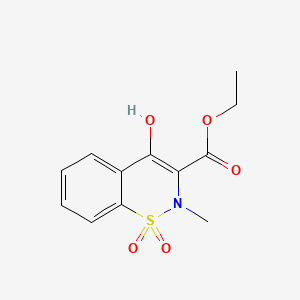

Collagenase Chromophore-Substrate is a synthetic compound used primarily for the quantitative determination of collagenase activity. The compound is specifically cleaved by collagenase enzymes, making it a valuable tool in biochemical assays. The molecular structure of Collagenase Chromophore-Substrate is 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg-OH dihydrate, with a molecular weight of 812.91 g/mol .

科学研究应用

Collagenase Chromophore-Substrate has a wide range of applications in scientific research:

作用机制

Target of Action

The primary targets of the Collagenase Chromophore-Substrate are collagenases , which are enzymes that can cleave the triple-helical domain of native fibrillar collagens . Collagenases are part of the matrix metalloproteinases family and bacterial collagenases . These enzymes target all forms of mammalian collagen, resulting in cell isolation .

Mode of Action

Collagenase Chromophore-Substrate is specifically cleaved by collagenase between the leucine and glycine residues . The substrate has a C-terminal arginine residue that increases its solubility in acid and alkaline buffers, and a Pro-D-Arg sequence that protects the peptide against enzymatic degradations from the carboxylic end .

Biochemical Pathways

The biochemical pathway involves the cleavage of the Collagenase Chromophore-Substrate by collagenase. This leads to the formation of a colored fragment PAZ-Pro-Leu-OH (II) and a colorless tripeptide H-Gly-Pro-D-Arg-OH (III) . This process is part of the larger collagen degradation pathway, which is crucial for various biological processes including tissue remodeling and wound healing .

Pharmacokinetics

The pharmacokinetics of Collagenase Chromophore-Substrate involve its interaction with collagenase and subsequent cleavage. The substrate is highly soluble in organic solvents such as ethyl acetate or benzene, which allows it to be quantitatively extracted from the incubated mixture previously acidified with citric acid . The substrate has no toxic effects on cells in the concentrations used for the determination .

Result of Action

The result of the action of collagenase on the Collagenase Chromophore-Substrate is the cleavage of the substrate, leading to the formation of a colored fragment PAZ-Pro-Leu-OH (II) and a colorless tripeptide H-Gly-Pro-D-Arg-OH (III) . This cleavage is a key step in the degradation of collagen, which is a major component of the extracellular matrix .

Action Environment

The action of collagenase on the Collagenase Chromophore-Substrate is influenced by environmental factors such as temperature and pH. The optimal conditions for the reaction are a temperature of 25°C and a pH of 7.1 . Additionally, the presence of calcium and zinc ions is essential for active collagenase production .

生化分析

Biochemical Properties

Collagenase Chromophore-Substrate interacts with collagenase, an enzyme that cleaves the triple-helical domain of native fibrillar collagens . The cleavage occurs specifically between the leucine and glycine residues . This interaction is crucial for the determination of collagenase activity in biochemical reactions .

Cellular Effects

Collagenase Chromophore-Substrate has no toxic effects on cells at the concentrations used for determination . It is involved in the regulation of collagen turnover during physiological conditions and in pathological conditions, such as fibrosis and cancer . The substrate’s interaction with collagenase influences cell function by modulating the extracellular matrix, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Collagenase Chromophore-Substrate involves its cleavage by collagenase. This cleavage leads to the formation of a colored fragment, PAZ-Pro-Leu-OH, and a colorless tripeptide . This process is crucial for the determination of collagenase activity and provides insights into the enzyme’s function at the molecular level .

Temporal Effects in Laboratory Settings

The effects of Collagenase Chromophore-Substrate over time in laboratory settings are related to its role in the determination of collagenase activity . The substrate’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Collagenase Chromophore-Substrate can vary with different dosages in animal models . For instance, collagenase treatment had multiple effects including providing an early and improved inflammatory response and preventing the destruction of dermal collagen .

Metabolic Pathways

Collagenase Chromophore-Substrate is involved in the metabolic pathways related to collagen turnover . It interacts with collagenase, an enzyme that plays a crucial role in these pathways . The substrate can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Collagenase Chromophore-Substrate within cells and tissues are related to its role in the determination of collagenase activity . The substrate is highly soluble in organic solvents such as ethyl acetate or benzene, which allows it to be quantitatively extracted from the incubated mixture .

Subcellular Localization

The subcellular localization of Collagenase Chromophore-Substrate is related to its role in the determination of collagenase activity . The substrate’s activity or function can be influenced by any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Collagenase Chromophore-Substrate involves the coupling of 4-Phenylazobenzyloxycarbonyl with a peptide sequence Pro-Leu-Gly-Pro-D-Arg. The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of Collagenase Chromophore-Substrate follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilization to obtain a stable, crystalline form .

化学反应分析

Types of Reactions: Collagenase Chromophore-Substrate primarily undergoes enzymatic cleavage reactions. The compound is specifically cleaved by collagenase between the leucine and glycine residues .

Common Reagents and Conditions:

Reagents: Tris HCl buffer, methanol, calcium chloride, citric acid, ethyl acetate, sodium sulfate.

Conditions: The enzymatic reaction is typically carried out at 25°C and pH 7.1.

Major Products Formed: The cleavage of Collagenase Chromophore-Substrate by collagenase results in the formation of two major products: PAZ-Pro-Leu-OH (an orange-yellow acylpeptide) and Gly-Pro-D-Arg-OH (a colorless tripeptide) .

相似化合物的比较

- 4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH

- N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala

- N-Succinyl-Ala-Ala-Ala-p-nitroanilide

Uniqueness: Collagenase Chromophore-Substrate is unique due to its high specificity for collagenase enzymes and its ability to produce distinct, measurable fragments upon cleavage. This specificity and sensitivity make it an invaluable tool in both research and industrial applications .

属性

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N10O8.2H2O/c1-24(2)21-29(33(50)42-22-32(49)47-19-7-12-30(47)34(51)43-28(36(53)54)11-6-18-41-37(39)40)44-35(52)31-13-8-20-48(31)38(55)56-23-25-14-16-27(17-15-25)46-45-26-9-4-3-5-10-26;;/h3-5,9-10,14-17,24,28-31H,6-8,11-13,18-23H2,1-2H3,(H,42,50)(H,43,51)(H,44,52)(H,53,54)(H4,39,40,41);2*1H2/t28-,29+,30+,31+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUVBRODNGRBBH-ZQJCSZFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H56N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746747 | |

| Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-D-ornithine--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

812.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118081-33-7 | |

| Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-D-ornithine--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chlorobenzo[4,5]iMidazo[1,2-f]phenanthridine](/img/new.no-structure.jpg)

![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)